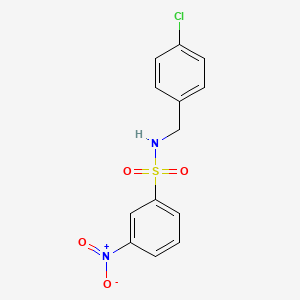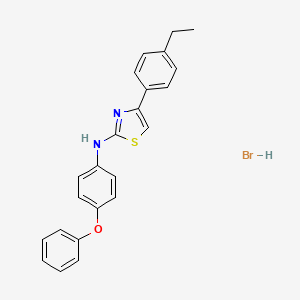
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide, also known as EPTA hydrobromide, is a chemical compound that has shown potential as a therapeutic agent in various scientific studies.
作用機序
The exact mechanism of action of 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide is not fully understood. However, studies have suggested that it may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. Additionally, 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been shown to modulate neurotransmitter levels in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been shown to exhibit various biochemical and physiological effects in different experimental models. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in tumor cells. Furthermore, studies have suggested that 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide may enhance cognitive function and improve mood in animal models of depression.
実験室実験の利点と制限
One of the advantages of using 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide in lab experiments is its potential as a multi-targeted therapeutic agent. It has been shown to exhibit various biological activities, which makes it a promising candidate for the development of novel drugs. However, there are also limitations to using 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide in lab experiments. For example, its low solubility in water may make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and depression. Additionally, more research is needed to fully understand its mechanism of action and identify potential drug targets. Furthermore, studies are needed to investigate its safety and efficacy in human clinical trials.
合成法
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide can be synthesized through a multi-step process involving the condensation of 4-ethylbenzaldehyde with 4-phenoxyaniline, followed by the reaction of the resulting Schiff base with thiosemicarbazide. The final product is obtained by treating the thiazole intermediate with hydrobromic acid.
科学的研究の応用
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities in various in vitro and in vivo models. Additionally, 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and depression.
特性
IUPAC Name |
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS.BrH/c1-2-17-8-10-18(11-9-17)22-16-27-23(25-22)24-19-12-14-21(15-13-19)26-20-6-4-3-5-7-20;/h3-16H,2H2,1H3,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCXQYXJVZTEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4891091.png)
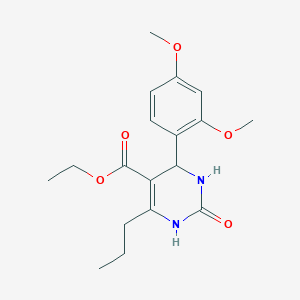
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891097.png)
![butyl [2,2,2-trifluoro-1-[(4-methoxyphenyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4891100.png)
![2-[(2,4,6-trichlorophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4891104.png)
![4-[5-(2-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4891116.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B4891122.png)
![N-[4-acetyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891127.png)
![7-(3-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4891135.png)
![5-{[1-(3-nitrobenzyl)-1H-indol-3-yl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B4891153.png)
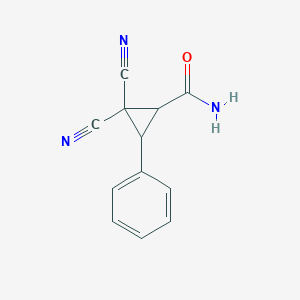
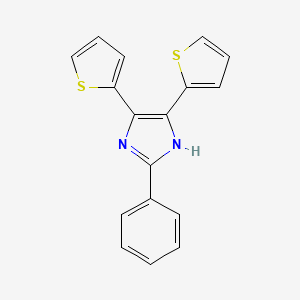
![6-(2-ethoxy-1-naphthyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891187.png)
